Differential COX-2 Inhibition Potency: A 15-Fold Difference Between Regioisomers
1-Methylnaphthalene-2-carboxylic acid demonstrates significantly weaker inhibition of human recombinant COX-2 compared to its 2-methyl-1-naphthoic acid regioisomer. The target compound (1-methyl-2-carboxy) exhibits an IC50 > 10,000 nM [1], whereas the 2-methyl-1-naphthoic acid regioisomer shows an IC50 of 450 nM under similar assay conditions (inhibition of human recombinant COX-2 assessed as reduction in peroxidase activity using arachidonic acid as substrate, preincubated for 60 minutes) [2]. This 15+ fold difference in potency highlights the critical impact of the carboxyl group position on biological activity.
| Evidence Dimension | In vitro COX-2 enzyme inhibition potency |
|---|---|
| Target Compound Data | IC50 > 10,000 nM |
| Comparator Or Baseline | 2-Methyl-1-naphthoic acid (CAS 1575-96-8): IC50 = 450 nM |
| Quantified Difference | > 22-fold lower potency for the target compound |
| Conditions | Human recombinant COX-2 enzyme assay, arachidonic acid substrate, 60 min preincubation |
Why This Matters
This quantitative disparity underscores that the position of the carboxyl group is a critical determinant of target engagement, making these regioisomers non-substitutable in any structure-activity relationship (SAR) study or assay development targeting COX enzymes.
- [1] BindingDB. BDBM50591341 (CHEMBL5177372): Inhibition of human recombinant COX-2 by 1-methylnaphthalene-2-carboxylic acid (IC50 > 1.00E+4 nM). View Source
- [2] BindingDB. BDBM50566913 (CHEMBL4857474): Inhibition of human recombinant COX-2 by 2-methyl-1-naphthoic acid (IC50 = 450 nM). View Source
